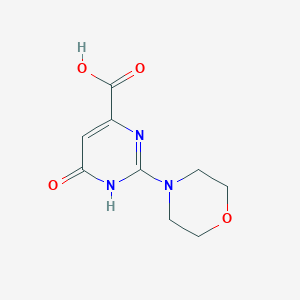
2-Chloro-4-(piperidin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(piperidin-4-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position and a piperidin-4-yl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with piperidine. The process can be summarized as follows:
Starting Materials: 2-Chloro-4-nitrobenzonitrile and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-chloro-4-nitrobenzonitrile is dissolved in the solvent, and the base is added to deprotonate the piperidine. The piperidine is then added to the reaction mixture, and the reaction is allowed to proceed at an elevated temperature (typically around 80-100°C) for several hours.
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Sodium chlorite (NaClO2), oxygen (O2) with catalysts.
Major Products
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Chloro-4-(piperidin-4-yl)benzylamine.
Oxidation: 2-Chloro-4-(piperidin-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool compound in the study of biological pathways and molecular interactions.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(piperidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(4-piperidinyloxy)benzonitrile: Similar structure but with an oxygen atom linking the piperidine ring to the benzene ring.
4-(Piperidin-4-yl)benzonitrile: Lacks the chloro substituent.
2-Chloro-4-(piperidin-4-yl)benzamide: The nitrile group is replaced with an amide group.
Uniqueness
2-Chloro-4-(piperidin-4-yl)benzonitrile is unique due to the presence of both a chloro and a piperidin-4-yl group on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
2-chloro-4-piperidin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2 |
InChI-Schlüssel |
CNQVAZDWISSOMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)









